Cas no 1002034-01-6 (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide)

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide Chemical and Physical Properties
Names and Identifiers
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- (5-Methyl-3-nitro-pyrazol-1-yl)-acetic acid hydrazide
- AKOS B016230
- ART-CHEM-BB B016230
- 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
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- MDL: MFCD04967361
- Inchi: InChI=1S/C6H9N5O3/c1-4-2-5(11(13)14)9-10(4)3-6(12)8-7/h2H,3,7H2,1H3,(H,8,12)
- InChI Key: OPIJKGWSJGYMNL-UHFFFAOYSA-N
- SMILES: CC1=CC([N+]([O-])=O)=NN1CC(NN)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229057-2.5g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide |
1002034-01-6 | 85% | 2.5g |
$468.0 | 2024-06-20 | |
Enamine | EN300-229057-0.05g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide |
1002034-01-6 | 85% | 0.05g |
$65.0 | 2024-06-20 | |
Enamine | EN300-229057-0.5g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide |
1002034-01-6 | 85% | 0.5g |
$217.0 | 2024-06-20 | |
Enamine | EN300-229057-5.0g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide |
1002034-01-6 | 85% | 5.0g |
$785.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311232-2.5g |
(5-methyl-3-nitro-pyraZol-1-yl)-acetic acid hydrazide |
1002034-01-6 | 97% | 2.5g |
¥10108 | 2023-04-17 | |
Fluorochem | 026645-5g |
5-Methyl-3-nitro-pyrazol-1-yl)-acetic acid hydrazide |
1002034-01-6 | 5g |
£591.00 | 2022-03-01 | ||
abcr | AB551017-250 mg |
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide; . |
1002034-01-6 | 250MG |
€220.50 | 2022-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311232-250mg |
(5-methyl-3-nitro-pyraZol-1-yl)-acetic acid hydrazide |
1002034-01-6 | 97% | 250mg |
¥3477 | 2023-04-17 | |
Enamine | EN300-229057-1g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide |
1002034-01-6 | 85% | 1g |
$278.0 | 2023-09-15 | |
Enamine | EN300-229057-10g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide |
1002034-01-6 | 85% | 10g |
$1419.0 | 2023-09-15 |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide Related Literature
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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3. Back matter
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
Additional information on 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
Comprehensive Overview of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide (CAS No. 1002034-01-6)
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide (CAS No. 1002034-01-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted pyrazole derivative is characterized by its unique molecular structure, which combines a pyrazole ring with an acetohydrazide functional group. The presence of the nitro group at the 3-position and the methyl group at the 5-position of the pyrazole ring enhances its reactivity and potential applications in drug discovery and material science.
In recent years, the demand for heterocyclic compounds like 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide has surged due to their versatility in medicinal chemistry. Researchers are particularly interested in its role as a building block for synthesizing novel bioactive molecules. The compound's hydrazide moiety offers a reactive site for further derivatization, making it a valuable intermediate in the development of antimicrobial agents, anti-inflammatory drugs, and anticancer therapies. Its CAS No. 1002034-01-6 is frequently searched in academic databases, reflecting its growing importance in scientific literature.
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves multi-step reactions, starting from 5-methyl-3-nitropyrazole. The process often includes N-alkylation followed by hydrazide formation, ensuring high purity and yield. Advanced analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are employed to confirm its structural integrity. This rigorous quality control is critical for applications in pharmaceutical intermediates and agrochemical formulations, where consistency is paramount.
From an industrial perspective, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is gaining traction as a key intermediate in the production of crop protection chemicals. Its nitro group and pyrazole core contribute to the bioactivity of resulting compounds, which are explored for their herbicidal and fungicidal properties. Environmental sustainability is a hot topic in this sector, and researchers are investigating greener synthesis routes for such nitroheterocycles to minimize waste and energy consumption.
In the realm of drug discovery, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is being studied for its potential to inhibit specific enzymatic pathways. Computational modeling and in vitro assays suggest its affinity for targets like cyclooxygenase-2 (COX-2) and tyrosine kinases, which are implicated in inflammatory diseases and cancer. These findings align with the growing interest in personalized medicine and targeted therapies, making this compound a subject of ongoing preclinical research.
Safety and handling of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide are also critical considerations. While not classified as hazardous under standard regulations, proper laboratory practices such as the use of personal protective equipment (PPE) and ventilation systems are recommended. The compound's Material Safety Data Sheet (MSDS) provides detailed guidelines for storage and disposal, ensuring compliance with REACH and other regulatory frameworks.
In summary, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide (CAS No. 1002034-01-6) represents a promising nitroheterocyclic scaffold with diverse applications. Its relevance to pharmaceutical innovation, agrochemical development, and green chemistry positions it as a compound of significant scientific and industrial interest. As research progresses, its role in addressing global challenges such as drug resistance and sustainable agriculture will likely expand, further solidifying its importance in modern chemistry.
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